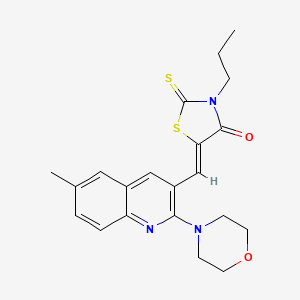
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a morpholine group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Quinoline Intermediate: The synthesis begins with the preparation of the 6-methyl-2-morpholinoquinoline intermediate. This can be achieved through a series of reactions, including the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazolidinone Ring: The next step involves the formation of the thiazolidinone ring. This is usually accomplished by reacting a suitable thioamide with a halogenated ketone or aldehyde under reflux conditions.
Condensation Reaction: The final step is the condensation of the quinoline intermediate with the thiazolidinone derivative. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated that it may possess antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and its potential to inhibit specific biological targets.
Medicine
In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and fungal infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
Wirkmechanismus
The mechanism of action of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s quinoline and thiazolidinone moieties are believed to play a crucial role in its binding affinity and specificity. By modulating the activity of these targets, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one: Similar structure with an ethyl group instead of a propyl group.
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one: Similar structure with a methyl group instead of a propyl group.
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one: Similar structure with a phenyl group instead of a propyl group.
Uniqueness
The uniqueness of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets
Eigenschaften
IUPAC Name |
(5Z)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-6-24-20(25)18(28-21(24)27)13-16-12-15-11-14(2)4-5-17(15)22-19(16)23-7-9-26-10-8-23/h4-5,11-13H,3,6-10H2,1-2H3/b18-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRSALDKRYFQNV-AQTBWJFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CC3=C2)C)N4CCOCC4)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CC3=C2)C)N4CCOCC4)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2388402.png)
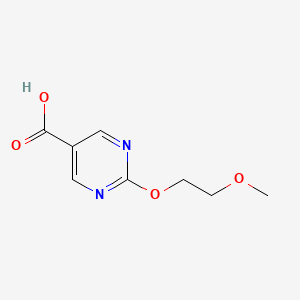
![4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B2388405.png)
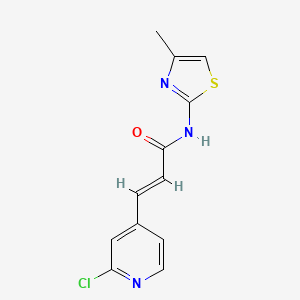
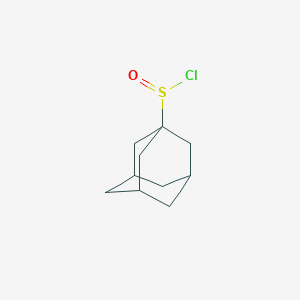
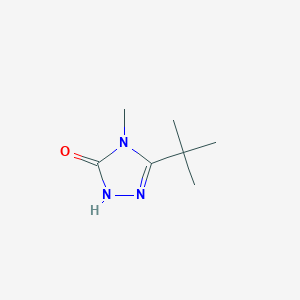
![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)
![3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2388411.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2388412.png)
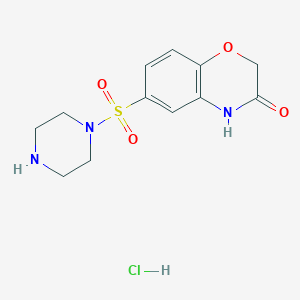
![N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388419.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B2388421.png)
![methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate](/img/structure/B2388422.png)
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole](/img/structure/B2388423.png)
